2-(1H-pyrrol-2-yl)cycloheptan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C11H17NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h4,6,8-9,11-13H,1-3,5,7H2 |
InChI Key |
LTVMUILUSSBJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2-(1H-pyrrol-2-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1H-pyrrol-2-yl)cycloheptan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A structurally analogous compound, 3-(1H-pyrrol-2-yl)propan-1-ol (CAS# 7699-48-1), shares the pyrrole-hydroxyl motif but replaces the cycloheptane ring with a linear three-carbon chain. Key differences include:
Physicochemical Properties
- Hydrogen Bonding: The cycloheptane derivative’s rigid structure may limit conformational flexibility compared to the linear propanol analog, affecting crystal packing and solubility. Etter’s graph-set analysis suggests that hydrogen-bonding patterns in cyclic systems often form closed motifs (e.g., rings or chains), influencing stability .
- Solubility: While direct data are unavailable, the cycloheptane ring’s hydrophobicity likely reduces aqueous solubility relative to the more polar propanol derivative.
Biological Activity
2-(1H-pyrrol-2-yl)cycloheptan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol consists of a cycloheptane ring substituted with a pyrrole moiety. The presence of both cyclic and heterocyclic components contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(1H-pyrrol-2-yl)cycloheptan-1-ol may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, research on related compounds has shown their ability to inhibit histone-lysine N-methyltransferase EZH2, which plays a significant role in cancer cell proliferation and survival .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies demonstrated that derivatives of pyrrole-containing compounds possess significant antibacterial and antifungal activities, suggesting that 2-(1H-pyrrol-2-yl)cycloheptan-1-ol may similarly inhibit microbial growth through disruption of cellular processes .
Neuroprotective Effects
Neuroprotective effects have been associated with pyrrole derivatives. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanisms through which 2-(1H-pyrrol-2-yl)cycloheptan-1-ol exerts its biological effects are multifaceted:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : Similar compounds have been shown to alter the expression of genes related to cell cycle regulation and apoptosis.
- Antioxidant Activity : The presence of the pyrrole ring may contribute to antioxidant effects, scavenging free radicals and reducing oxidative stress.
Data Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of EZH2 | |
| Antimicrobial | Significant antibacterial activity | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
Several case studies have highlighted the potential applications of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol:
- Case Study 1 : A study involving a related pyrrole derivative showed promising results in reducing tumor size in mouse models of breast cancer, indicating potential efficacy in human cancers.
- Case Study 2 : Research on neuroprotective agents revealed that compounds with similar structures could improve cognitive function in animal models subjected to oxidative stress.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1H-pyrrol-2-yl)cycloheptan-1-ol?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach is coupling pyrrole derivatives with cycloheptanol precursors under catalytic conditions. For example:
- Step 1: Functionalize the pyrrole ring via alkylation or Grignard reactions to introduce a reactive substituent (e.g., bromo or hydroxyl groups) .
- Step 2: React the modified pyrrole with a cycloheptanone derivative via nucleophilic addition, followed by reduction (e.g., NaBH₄) to yield the cycloheptanol moiety .
- Purification: Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol) are standard for isolating the target compound .
Basic: How is the molecular structure of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Crystals grown via slow evaporation are analyzed using programs like SHELXL for refinement or OLEX2 for structure solution and visualization .
- Spectroscopic techniques:
- NMR: H and C NMR verify proton environments and carbon frameworks (e.g., cycloheptanol OH at ~1–2 ppm, pyrrole aromatic protons at ~6–7 ppm).
- HRMS: High-resolution mass spectrometry confirms molecular weight and formula .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered atoms or twinning?
Methodological Answer:
Contradictions in crystallography require systematic troubleshooting:
- Twinning detection: Use SHELXL ’s twin refinement tools (e.g., BASF parameter) to model twinned domains .
- Disorder modeling: Split atomic positions with occupancy refinement and apply restraints (e.g., SIMU, DELU in SHELXL) to maintain chemically sensible geometries .
- Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry and Mercury ’s intermolecular contact analysis .
Advanced: What strategies are effective for analyzing hydrogen-bonding networks in 2-(1H-pyrrol-2-yl)cycloheptan-1-ol crystals?
Methodological Answer:
Hydrogen-bonding patterns are critical for understanding packing and stability:
- Graph set analysis: Classify interactions (e.g., chains, rings) using Etter’s formalism to identify recurring motifs .
- Software tools:
- Thermal analysis: DSC/TGA correlates H-bond strength with thermal stability .
Advanced: How should researchers design structure-activity relationship (SAR) studies for pyrrole-cycloheptanol derivatives?
Methodological Answer:
SAR studies focus on substituent effects and bioactivity:
- Modifications:
- Vary pyrrole substituents (e.g., electron-withdrawing groups at C3/C4) to alter electronic profiles.
- Modify cycloheptanol stereochemistry (cis/trans) to probe conformational effects .
- Assays:
- In vitro: Test antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., fluorescence-based kinase assays).
- Computational: Perform docking studies (AutoDock Vina) to predict target binding (e.g., cytochrome P450 interactions) .
Advanced: What experimental approaches validate metabolic pathways involving 2-(1H-pyrrol-2-yl)cycloheptan-1-ol?
Methodological Answer:
Metabolic studies require:
- Isotopic labeling: Use C-labeled compounds to trace metabolic intermediates via LC-MS .
- Enzyme assays: Incubate with liver microsomes (e.g., human CYP3A4) to identify oxidation products (e.g., cycloheptanone derivatives) .
- Stability testing: Monitor degradation under UV/visible light and varying pH to assess shelf-life limitations .
Basic: What safety protocols are recommended for handling pyrrole-cycloheptanol derivatives?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Conduct reactions in fume hoods due to volatile intermediates (e.g., diazomethane) .
- First aid: For spills, neutralize with inert absorbents (e.g., vermiculite) and consult SDS for compound-specific measures .
Advanced: How can computational modeling optimize reaction conditions for synthesizing pyrrole-cycloheptanol analogs?
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity in pyrrole alkylation .
- Solvent screening: COSMO-RS simulations assess solvent effects on reaction yields (e.g., DMF vs. THF) .
- Machine learning: Train models on existing reaction data (e.g., Reaxys) to recommend optimal catalysts/temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
